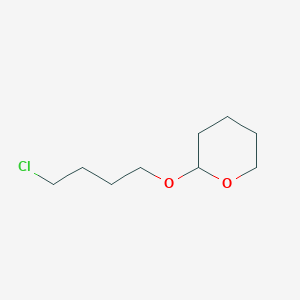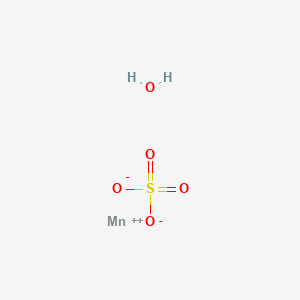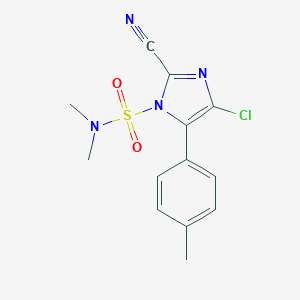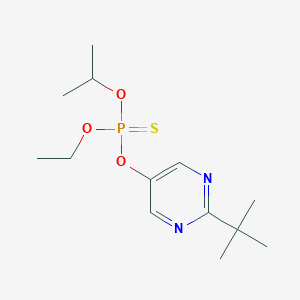![molecular formula C19H20FNO2 B129113 (6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol CAS No. 146578-65-6](/img/structure/B129113.png)
(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It belongs to the family of dibenzylisoquinoline alkaloids and is commonly referred to as F13714.
Mecanismo De Acción
The mechanism of action of F13714 is not fully understood. However, it is believed to act on several molecular targets, including dopamine receptors, serotonin receptors, and sigma receptors. F13714 has been shown to modulate the activity of these receptors, leading to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
F13714 has been shown to have several biochemical and physiological effects. It can cross the blood-brain barrier and affect the central nervous system. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. It also has antioxidant properties and can scavenge free radicals, which can cause cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using F13714 in lab experiments include its high purity, which ensures reproducibility of results, and its specificity for certain molecular targets, which allows for the study of specific pathways. However, the limitations of using F13714 in lab experiments include its low yield, which can limit the amount of material available for experiments, and its high cost, which can make it difficult to conduct large-scale studies.
Direcciones Futuras
There are several future directions for research on F13714. One direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, which can lead to the development of more specific and effective drugs. Additionally, research can focus on improving the synthesis method of F13714 to increase yield and reduce cost, which can make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, F13714 is a chemical compound that has shown significant potential in various therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, F13714 may become a valuable tool in the fight against various diseases.
Métodos De Síntesis
The synthesis of F13714 involves several steps, including the formation of the dibenzylisoquinoline intermediate, followed by the introduction of the fluoropropyl group and the hydroxyl groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The yield of the synthesis process is around 10%, and the purity of the final product is over 99%.
Aplicaciones Científicas De Investigación
F13714 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and addiction. In cancer research, F13714 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also induces apoptosis, a process of programmed cell death, in cancer cells. In neurodegenerative disorder research, F13714 has been shown to have neuroprotective effects and can prevent the death of neurons. In addiction research, F13714 has been shown to reduce drug-seeking behavior in animal models.
Propiedades
Número CAS |
146578-65-6 |
|---|---|
Nombre del producto |
(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol |
Fórmula molecular |
C19H20FNO2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
(6aR)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C19H20FNO2/c20-8-2-9-21-10-7-12-3-1-4-14-17(12)15(21)11-13-5-6-16(22)19(23)18(13)14/h1,3-6,15,22-23H,2,7-11H2/t15-/m1/s1 |
Clave InChI |
BMBNPDYIASVOHA-OAHLLOKOSA-N |
SMILES isomérico |
C1CN([C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCF |
SMILES |
C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCF |
SMILES canónico |
C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCF |
Sinónimos |
10,11-dihydroxy-N-(n-3-fluoropropyl)norapomorphine FNPA-10,11 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



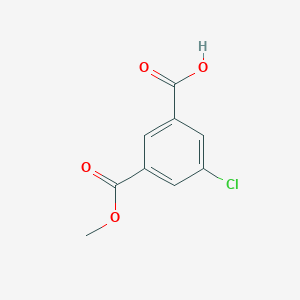
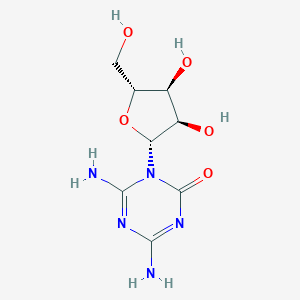
![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)
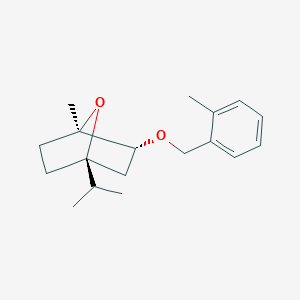
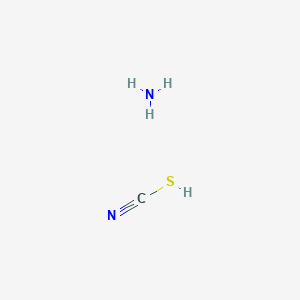
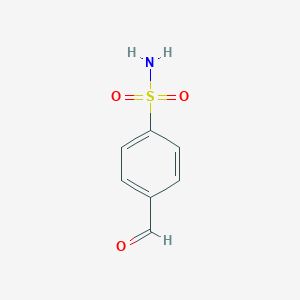
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
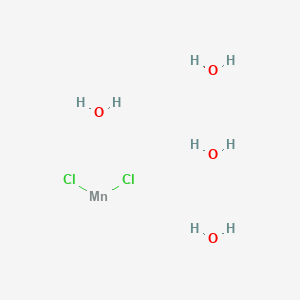
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
